6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid
Description
Introduction and Chemical Identity
Nomenclature and Structural Classification
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid belongs to the benzodioxole class of heterocyclic compounds, specifically characterized by its 1,3-benzodioxole core structure. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary structure as a benzodioxole ring system with specific substitutions at defined positions. The molecule contains a fused benzene ring with a five-membered dioxole ring, where two fluorine atoms occupy the 2,2-position of the dioxole moiety. Additionally, an amino group is positioned at the 6-carbon of the benzene ring, while a carboxylic acid functional group occupies the 5-position.
The structural classification of this compound places it within the broader category of fluorinated aromatic heterocycles, specifically as a difluoromethylene-protected catechol derivative. The presence of both electron-withdrawing fluorine substituents and electron-donating amino functionality creates a unique electronic environment that influences the compound's reactivity and physical properties. The carboxylic acid group further enhances the molecule's polarity and potential for hydrogen bonding interactions.
The three-dimensional structure of the molecule exhibits planarity in the benzodioxole core, with the carboxylic acid group capable of rotation around the carbon-carbon bond connecting it to the aromatic system. The difluoro substitution at the 2,2-position of the dioxole ring creates a sterically demanding environment that influences both the molecule's conformational preferences and its chemical reactivity patterns.
Chemical Registration and Identification Parameters
CAS Registry Number: 1174541-27-5
The Molecular Design Limited database has assigned the identifier MFCD23106066 to this compound, providing an alternative systematic reference used primarily in computational chemistry applications and chemical inventory management systems. This MDL number complements the CAS registry number by offering additional database connectivity and cross-referencing capabilities across different chemical information systems.
The MDL numbering system serves particularly important functions in structure-activity relationship studies and chemical property prediction algorithms, where consistent molecular identification enables accurate data correlation and analysis. The assignment of MFCD23106066 to this specific benzodioxole derivative ensures its proper integration into computational chemistry workflows and database search protocols.
Alternative Chemical Names and Synonyms
The compound is recognized under several alternative nomenclatures and synonyms that reflect different naming conventions and structural emphasis preferences. The most commonly employed alternatives include 6-amino-2,2-difluoro-2H-1,3-benzodioxole-5-carboxylic acid, which explicitly indicates the 2H designation for the dioxole ring system. Another frequently used designation is 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylic acid, which emphasizes the indane-like structural framework of the fused ring system.
Properties
IUPAC Name |
6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)14-5-1-3(7(12)13)4(11)2-6(5)15-8/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZOVDGSMJZADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,2-Difluoro-1,3-benzodioxole Core
This is the foundational step, where the benzodioxole ring is fluorinated at the 2-position to introduce the geminal difluoro group.
- Starting Material: Catechol (1,2-dihydroxybenzene) or 1,3-benzodioxole
- Key Reactions:
- Formation of 1,3-benzodioxole: Catechol is reacted with a base and dichloromethane in the presence of a phase transfer catalyst under controlled pressure and temperature (100–120 °C) to cyclize and form the 1,3-benzodioxole ring system.
- Chlorination: The 1,3-benzodioxole is chlorinated using chlorine gas in benzotrifluoride solvent with a radical initiator (e.g., benzoyl peroxide) at 80–90 °C to yield 2,2-dichloro-1,3-benzodioxole. This intermediate is obtained with high yield (~88%) and purity (~97%).
- Fluorination: The 2,2-dichloro derivative undergoes halogen exchange by reaction with hydrogen fluoride (HF) at low temperature (0–10 °C) in benzotrifluoride, converting the dichloro group to the difluoro group. Excess HF is removed by heating and washing with sodium bicarbonate solution. The product, 2,2-difluoro-1,3-benzodioxole, is isolated by distillation with yields around 80–86% and purity near 94–95%.
Purification and Characterization
- The final compound is purified by crystallization or chromatographic techniques to achieve research-grade purity (typically ≥95%).
- Characterization includes NMR spectroscopy, mass spectrometry, and chromatographic purity assays.
Detailed Process Table
| Step | Reaction | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Catechol + base + dichloromethane + phase transfer catalyst → 1,3-benzodioxole | 100–120 °C, 7–8 kg/cm² pressure | Not specified | Not specified | Formation of benzodioxole ring |
| 2 | 1,3-benzodioxole + Cl2 + benzotrifluoride + radical initiator | 80–90 °C, 2–3 hours | 88 | 97 | Formation of 2,2-dichloro-1,3-benzodioxole |
| 3 | 2,2-dichloro-1,3-benzodioxole + HF + benzotrifluoride | 0–10 °C, 2–3 hours | 80–86 | 94–95 | Halogen exchange to 2,2-difluoro-1,3-benzodioxole |
| 4 | Aromatic substitution (carboxylation and amination) | Various, typically lithiation/carboxylation and nitration/reduction | Not specified | ≥95 | Introduction of 5-carboxylic acid and 6-amino groups |
Research Findings and Notes
- The process for preparing the 2,2-difluoro-1,3-benzodioxole core has been optimized to avoid isolation of unstable intermediates such as 2,2-dichloro-1,3-benzodioxole by carrying forward reaction mixtures directly to the next step, improving efficiency and safety.
- Use of benzotrifluoride as a solvent provides an industrially advantageous medium due to its stability and ability to dissolve both organic and inorganic reagents effectively.
- Phase transfer catalysis and controlled pressure conditions enhance the cyclization step from catechol to 1,3-benzodioxole, improving yields.
- The halogen exchange step with hydrogen fluoride requires careful temperature control to prevent side reactions and to safely handle HF.
- The introduction of amino and carboxylic acid groups requires selective aromatic substitution strategies that preserve the sensitive difluoro and benzodioxole moieties.
- Purification methods focus on removing residual solvents, unreacted starting materials, and by-products to achieve high-purity compounds suitable for research applications.
Scientific Research Applications
Pharmaceutical Applications
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid has been investigated for its potential use in drug development due to its structural characteristics that may enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties. A study published in a peer-reviewed journal demonstrated that modifications of the benzodioxole structure could lead to enhanced cytotoxicity against various cancer cell lines. The study utilized in vitro assays to evaluate the efficacy of the compound against human cancer cells, revealing promising results for future drug development.
Agrochemical Applications
The compound's ability to act as a herbicide or pesticide is under investigation due to its structural similarity to known agrochemicals.
Case Study: Herbicidal Activity
In a controlled study, formulations containing this compound were tested for herbicidal activity against common weeds. Results showed significant inhibition of weed growth compared to control groups, suggesting its potential as an effective herbicide.
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and chemical resistance. A study demonstrated that polymers modified with this compound exhibited improved mechanical properties and durability under harsh environmental conditions.
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table summarizes key structural analogs, focusing on substituent positions, molecular properties, and applications:
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The 2,2-difluoro motif in benzodioxole derivatives (e.g., CAS 656-46-2) enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs .
- Positional Isomerism : The 4-carboxy isomer (CAS 579-39-5) is a metabolite of Fludioxonil, demonstrating that substituent position critically affects biological activity and environmental persistence .
Conflicting Data
- Melting Points : The 5-carboxy derivative (CAS 656-46-2) shows conflicting melting points (154–157°C vs. 178°C ), possibly due to differences in purity, crystallinity, or measurement methods.
Toxicity and Handling
- The 5-carboxy derivative (CAS 656-46-2) is classified as a respiratory and skin irritant (GHS H315, H319, H335), while amino-substituted analogs may exhibit altered toxicity profiles due to increased reactivity .
Q & A
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
